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Compound of Interest

Compound Name: 4-Chloro-7-methoxyquinolin-6-ol

CAS No.: 205448-74-4

Cat. No.: B3114859 Get Quote

Part 1: Chemical Identity & Core Significance
4-Chloro-7-methoxyquinolin-6-ol is a functionalized quinoline intermediate primarily used in

the development of multi-targeted receptor tyrosine kinase (RTK) inhibitors. Structurally, it

possesses a C4-chlorine handle for nucleophilic aromatic substitution (

) and a C6-hydroxyl group that serves as a versatile attachment point for solubilizing side
chains or ether linkages found in drugs like Lenvatinib and Cabozantinib analogs.
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Property Detail

IUPAC Name 4-Chloro-7-methoxyquinolin-6-ol

CAS Registry Number 205448-74-4

Common Synonyms
4-Chloro-6-hydroxy-7-methoxyquinoline; 6-

Hydroxy-7-methoxy-4-chloroquinoline

Molecular Formula

Molecular Weight 209.63 g/mol

SMILES COc1cc2c(cc1O)c(Cl)ccn2

Key Isomer Warning

Distinct from 4-chloro-6-methoxyquinolin-7-ol

(CAS 205448-31-3).[1][2] The position of the -

OH and -OMe groups dictates reactivity and

biological potency.

Part 2: Physicochemical Profile[3]
The physical properties of 4-Chloro-7-methoxyquinolin-6-ol are governed by the interplay

between the lipophilic chloro-quinoline core and the polar, hydrogen-bond-donating hydroxyl

group.
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Property Value / Description Source/Validation

Appearance
Off-white to brownish

crystalline solid

Observed in analog synthesis

(e.g., 6,7-dimethoxy variants).

Melting Point

>200°C (Predicted); Analogs

typically melt 130–180°C, but

free phenols often exhibit

higher MPs due to

intermolecular H-bonding.

Inferred from 4-chloro-6,7-

dimethoxyquinoline (MP 132-

136°C) and phenolic H-bond

effects.

Solubility

Soluble: DMSO, DMF,

Pyridine.Slightly Soluble:

Methanol, Ethanol

(heated).Insoluble: Water,

Hexane.

Phenolic nature allows

solubility in basic aqueous

media (forming phenoxide).

pKa (Calculated)
~8.5 (Phenolic OH); ~3.5

(Quinoline N)

The C4-Cl electron-

withdrawing group lowers the

basicity of the quinoline

nitrogen compared to

unsubstituted quinoline.

LogP 2.3 ± 0.2

Moderate lipophilicity suitable

for membrane permeability in

drug precursors.

Density ~1.4 g/cm³ (Predicted)
Consistent with halogenated

heterocyclic solids.

Stability & Storage[4][6]
Hygroscopicity: Low to moderate. The phenolic hydroxyl can absorb moisture; store under

inert atmosphere (Nitrogen/Argon).

Reactivity: The C4-Chlorine is highly reactive toward nucleophiles (amines, alkoxides) under

thermal or basic conditions. The C6-Hydroxyl is susceptible to oxidation or O-alkylation.

Storage: Keep at 2–8°C, protected from light to prevent photo-degradation of the quinoline

ring.
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Part 3: Synthesis & Manufacturing Logic
The synthesis of 4-Chloro-7-methoxyquinolin-6-ol typically follows the Gould-Jacobs reaction

pathway, favored for its scalability and regioselectivity.

Retrosynthetic Analysis
The core is constructed from an aniline precursor and a malonate derivative.

Target: 4-Chloro-7-methoxyquinolin-6-ol[3][4][5][1][6][7][8]

Precursor 1: 6-Hydroxy-7-methoxy-4-quinolinone

Starting Materials: 4-Amino-2-methoxyphenol + Diethyl ethoxymethylenemalonate

(DEEMM).

Step-by-Step Protocol
Step 1: Condensation (Enamine Formation)

Reagents: 4-Amino-2-methoxyphenol (1.0 eq), DEEMM (1.1 eq).

Conditions: Reflux in Ethanol or Toluene (80–110°C) for 2–4 hours.

Mechanism: Nucleophilic attack of the aniline nitrogen on the vinyl ether of DEEMM,

eliminating ethanol.

Checkpoint: Monitor disappearance of aniline by TLC/HPLC. Product is often an oil or low-

melting solid.

Step 2: Cyclization (Gould-Jacobs)
Reagents: Diphenyl ether (solvent) or Dowtherm A.

Conditions: High temperature (250°C) thermal cyclization.

Process: The enamine undergoes intramolecular electrophilic aromatic substitution,

releasing ethanol to form the 4-hydroxyquinoline (tautomer of 4-quinolone) scaffold.
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Purification: Upon cooling, the quinolone often precipitates. Wash with non-polar solvents

(hexane) to remove diphenyl ether.

Step 3: Chlorination[5][2]
Reagents: Phosphorus Oxychloride (

, excess).

Conditions: Reflux (100–110°C) for 2–6 hours.

Mechanism: Conversion of the C4-carbonyl/hydroxyl tautomer to a reactive

dichlorophosphate intermediate, followed by chloride displacement.

Critical Safety: Quench excess

carefully into ice-water. Maintain pH ~7–8 to precipitate the product without deprotonating the
phenol (unless phenoxide salt is desired).
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Figure 1: Synthetic route from commercially available aniline precursors via the Gould-Jacobs

reaction.

Part 4: Analytical Characterization
Validating the structure requires distinguishing the target from its isomers (e.g., 7-ol, 6-

methoxy).

Nuclear Magnetic Resonance (NMR)
The

H NMR spectrum is distinct due to the para-positioning of the protons on the heterocyclic ring
and the specific coupling patterns of the benzene ring.

Solvent: DMSO-

(preferred for solubility).

Predicted Shifts:

~10.0–10.5 ppm (s, 1H): Phenolic -OH (Exchangeable with

).

~8.6 ppm (d, J=5.0 Hz, 1H): C2-H (Deshielded by adjacent N).

~7.5 ppm (d, J=5.0 Hz, 1H): C3-H (Characteristic of 4-chloroquinolines).

~7.4 ppm (s, 1H): C8-H (Singlet due to 6,7-substitution).

~7.3 ppm (s, 1H): C5-H (Singlet due to 6,7-substitution).

~3.95 ppm (s, 3H): -OCH

group.

Mass Spectrometry (MS)[9]
Ionization: ESI (+) or APCI.

Parent Ion:
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(for

Cl) and

(for

Cl).

Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks confirms the presence of one chlorine

atom.

HPLC Method Development
For purity assessment, use a reverse-phase method capable of resolving the phenolic

impurities.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10–15 min.

Detection: UV at 254 nm (aromatic core) and 320 nm (quinoline conjugation).
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Figure 2: Analytical workflow for purity confirmation and impurity identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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